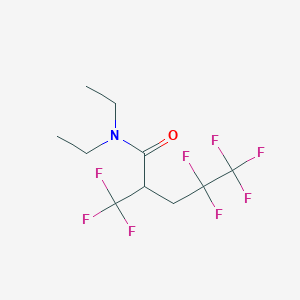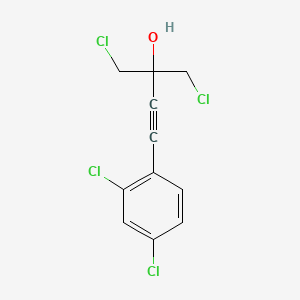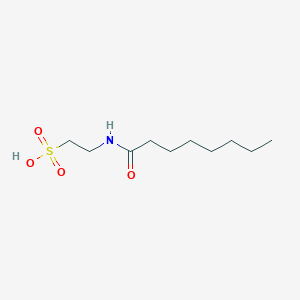
2-(Octanoylamino)ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octanoylamino)ethane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of an octanoyl group attached to an aminoethane sulfonic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoylamino)ethane-1-sulfonic acid typically involves the reaction of octanoyl chloride with aminoethane sulfonic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octanoylamino)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted aminoethane sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Octanoylamino)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-(Octanoylamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The octanoyl group enhances the compound’s hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohexylamino)ethane-1-sulfonic acid: Another sulfonic acid derivative with a cyclohexyl group instead of an octanoyl group.
2-Aminoethane sulfonic acid (Taurine): A simpler compound with an amino group and a sulfonic acid group.
Uniqueness
2-(Octanoylamino)ethane-1-sulfonic acid is unique due to its long hydrophobic octanoyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems.
Eigenschaften
CAS-Nummer |
93265-84-0 |
|---|---|
Molekularformel |
C10H21NO4S |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
2-(octanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H21NO4S/c1-2-3-4-5-6-7-10(12)11-8-9-16(13,14)15/h2-9H2,1H3,(H,11,12)(H,13,14,15) |
InChI-Schlüssel |
GQIKWWYWUPOJPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
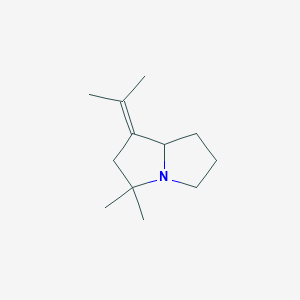
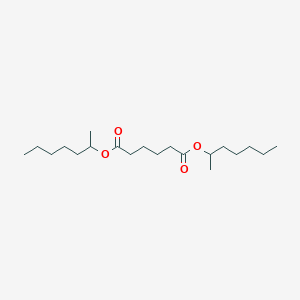
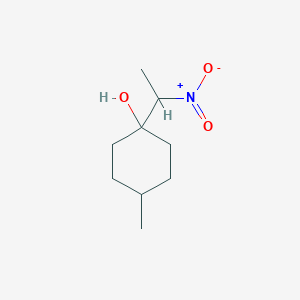
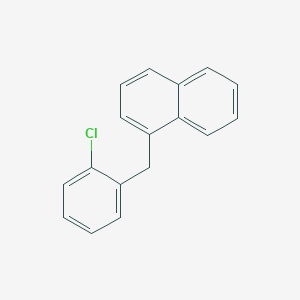
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
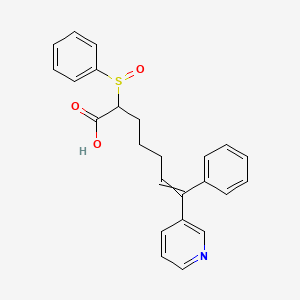
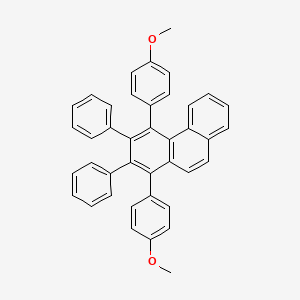
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
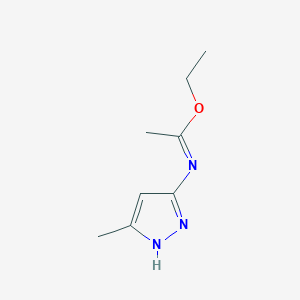
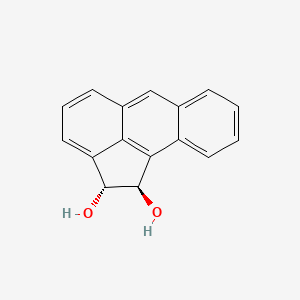
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
